molecular formula C22H24N2O2 B7743528 MFCD02959622

MFCD02959622

Cat. No.: B7743528
M. Wt: 348.4 g/mol
InChI Key: ZEGHMLPOOYBNRI-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02959622 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields

Preparation Methods

The synthesis of MFCD02959622 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:

    Initial Formation: The initial formation of the core structure of this compound is achieved through a series of condensation reactions. These reactions often involve the use of aldehydes and amines under controlled temperatures and pH conditions.

    Intermediate Steps: The intermediate compounds formed during the synthesis are subjected to further reactions, such as cyclization and functional group modifications. These steps may require catalysts and specific solvents to ensure the desired transformations.

    Final Product Formation: The final step involves the purification and isolation of this compound. Techniques such as recrystallization, chromatography, and distillation are commonly employed to obtain the pure compound.

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

MFCD02959622 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions involving this compound often use reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert ketones or aldehydes into alcohols.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. Halogenated derivatives can be formed using reagents like halogen acids or halogenating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

MFCD02959622 has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate cellular processes and interactions at the molecular level.

    Medicine: In the medical field, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: Industrial applications of this compound include its use in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of MFCD02959622 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

(E)-2-cyano-N-(4-propan-2-yloxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-15(2)18-7-5-17(6-8-18)13-19(14-23)22(25)24-20-9-11-21(12-10-20)26-16(3)4/h5-13,15-16H,1-4H3,(H,24,25)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGHMLPOOYBNRI-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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